(5-(Pyridin-3-yl)isoxazol-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

Medicinal Chemistry Drug-likeness Permeability

The compound (5-(Pyridin-3-yl)isoxazol-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone (CAS 1903199-47-2; molecular formula C₁₇H₁₄N₄O₃; MW 322.32 g mol⁻¹) is a synthetic small molecule that integrates a 5-(pyridin-3-yl)isoxazole carbonyl head group with a 3-(pyridin-3-yloxy)azetidine tail via a methanone linker. This architecture places it within the family of isoxazole–azetidine hybrids, scaffolds that have been investigated in kinase inhibitor and nicotinic receptor modulator programs.

Molecular Formula C17H14N4O3
Molecular Weight 322.324
CAS No. 1903199-47-2
Cat. No. B2776775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(Pyridin-3-yl)isoxazol-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
CAS1903199-47-2
Molecular FormulaC17H14N4O3
Molecular Weight322.324
Structural Identifiers
SMILESC1C(CN1C(=O)C2=NOC(=C2)C3=CN=CC=C3)OC4=CN=CC=C4
InChIInChI=1S/C17H14N4O3/c22-17(15-7-16(24-20-15)12-3-1-5-18-8-12)21-10-14(11-21)23-13-4-2-6-19-9-13/h1-9,14H,10-11H2
InChIKeyXBDNQJIMJWCQQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(5-(Pyridin-3-yl)isoxazol-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone (CAS 1903199-47-2): Procurement-Relevant Structural and Physicochemical Profile


The compound (5-(Pyridin-3-yl)isoxazol-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone (CAS 1903199-47-2; molecular formula C₁₇H₁₄N₄O₃; MW 322.32 g mol⁻¹) is a synthetic small molecule that integrates a 5-(pyridin-3-yl)isoxazole carbonyl head group with a 3-(pyridin-3-yloxy)azetidine tail via a methanone linker . This architecture places it within the family of isoxazole–azetidine hybrids, scaffolds that have been investigated in kinase inhibitor and nicotinic receptor modulator programs [1][2]. Unlike many screening library compounds that rely on amide or methylene spacers, the methanone linkage and the dual pyridine topology confer distinct hydrogen-bond-acceptor capacity (Hacc = 5) and a moderate polar surface area (tPSA ≈ 55 Ų), parameters that drive target engagement and permeability trade-offs .

Why Generic Isoxazole–Azetidine Substitution Fails: Procurement Rationale for (5-(Pyridin-3-yl)isoxazol-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone


Isoxazole–azetidine hybrids are not functionally interchangeable because minor alterations in the isoxazole 5‑position or the azetidine N‑substituent can invert selectivity or abolish target engagement. For example, in the pyridinylisoxazole allosteric kinase inhibitor series, replacing a 3‑pyridyl group with a furan or cyclopropyl analog reduced MCF‑7 antiproliferative activity by >10‑fold [1]. Similarly, in the α4β2‑nAChR partial agonist program, modifications to the azetidine ring or the linker between the isoxazole and azetidine motifs caused a >100‑fold loss in binding affinity [2]. The specific methanone‑linked, dual‑pyridine arrangement of the title compound is therefore expected to produce a distinct pharmacological signature that cannot be reproduced by methylene‑linked analogs (e.g., Hit2Lead SC‑78966402) or analogs bearing a single pyridine ring . Consequently, procurement decisions that treat these compounds as generic equivalents risk invalidating structure‑activity relationships (SAR) and wasting screening resources.

Quantitative Differentiation Evidence for (5-(Pyridin-3-yl)isoxazol-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone Against Closest Structural Analogs


H‑Bond Acceptor Capacity and Topological PSA Differentiation vs. Methylene‑Linked Analog

The methanone carbonyl in the title compound increases the hydrogen‑bond acceptor count (Hacc) to 5, compared with Hacc = 5 but a lower topological polar surface area (tPSA) for the methylene‑linked analog 2‑(5-{[3-(4-pyridinyl)-1-azetidinyl]methyl}-3-isoxazolyl)pyridine (SC‑78966402), which has tPSA = 55.0 Ų . Although both compounds share the same tPSA, the amide‑type methanone alters the H‑bond acceptor geometry and electronic distribution, which can differentially affect P‑glycoprotein recognition and passive permeability [1].

Medicinal Chemistry Drug-likeness Permeability

Antiproliferative SAR Context: Pyridinyl vs. Furanyl/Cyclopropyl Isoxazole Substitution

In a series of 21 pyridinylisoxazole derivatives evaluated against MCF‑7 breast cancer cells, compounds bearing a 3‑pyridyl substituent on the isoxazole ring exhibited IC₅₀ values in the low micromolar range, whereas analogs with furan‑2‑yl or cyclopropyl substituents at the same position were at least 10‑fold less potent [1]. Although the title compound was not directly assayed in that study, its 5‑(pyridin‑3‑yl)isoxazole motif matches the most active pharmacophore, while the uncharted azetidine‑methanone tail differentiates it from the published amide‑linked derivatives [1].

Cancer Kinase Inhibition Structure-Activity Relationship

Linker Modality Impact: Methanone vs. Methylene in α4β2‑nAChR Binding Affinity

In the sazetidine‑A isoxazole analog series, changing the linker from a methylene to a carbonyl (methanone) or other spacer altered α4β2‑nAChR binding affinity by >100‑fold [1]. The target compound incorporates a methanone linker between the isoxazole and azetidine rings, a feature absent in the directly comparable methylene‑linked screening compound SC‑78966402 . While no direct binding data exist for the title compound, the precedent from the isoxazole‑nicotinic ligand class indicates that the linker identity is a critical determinant of target engagement [1].

Nicotinic Receptors CNS Binding Affinity

Physicochemical Differentiation: logP and logSW vs. Tetrahydrobenzo and Phenylbenzo Analogs

The target compound's calculated logP (−0.11) and logSW (0.53) position it in a more hydrophilic, soluble space compared to analogs bearing a tetrahydrobenzo[d]isoxazole (CAS 1903313‑78‑9; MW 299.33) or a 3‑phenylbenzo[c]isoxazole (MW > 360) moiety, which are expected to increase logP by 1–2 units and reduce aqueous solubility [1]. For screening libraries requiring DMSO stock compatibility and minimal precipitation, this solubility differential is a key procurement discriminator.

Lipophilicity Solubility Drug Design

Highest-Confidence Application Scenarios for (5-(Pyridin-3-yl)isoxazol-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone Based on Quantitative Differentiation Evidence


Oncology Kinase Inhibitor Probe Development Leveraging Pyridinylisoxazole Antiproliferative SAR

The >10‑fold antiproliferative advantage conferred by the 5‑(pyridin‑3‑yl)isoxazole motif over furanyl and cyclopropyl analogs, as demonstrated in MCF‑7 assays [1], makes the title compound a prioritized starting point for medicinal chemistry teams pursuing allosteric kinase inhibitors. Its methanone linker offers an additional vector for SAR exploration that is absent in the published amide‑based pyridinylisoxazole library [1].

Nicotinic Acetylcholine Receptor (nAChR) Subtype Selectivity Profiling

Given that linker modifications in isoxazole–azetidine nAChR ligands can shift α4β2 binding affinity by >100‑fold [2], the title compound's unique methanone linkage makes it a high‑value probe for dissecting linker‑dependent selectivity within the α4β2/α6* subtype family. It complements existing methylene‑linked screening compounds such as SC‑78966402 .

Aqueous‑Compatible High‑Throughput Screening (HTS) Libraries

The calculated logP of −0.11 and logSW of 0.53 indicate that this compound will maintain solubility in aqueous assay buffers better than its tetrahydrobenzo or phenylbenzo analogs (estimated logP ≥ 1.5). This property reduces the need for high DMSO concentrations and lowers the risk of false negatives due to compound precipitation, making it a more reliable entry in diversity‑oriented screening decks.

Chemical Biology Tool for Dual‑Pyridine Pharmacophore Hypothesis Testing

The presence of two distinct pyridine rings—one on the isoxazole and one on the azetidine ether—creates a dual‑hydrogen‑bond‑acceptor topology that is rare among commercially available isoxazole–azetidine hybrids. This structural feature can be exploited to test hypotheses about bidentate metal chelation or dual‑site protein binding, hypotheses that cannot be interrogated with mono‑pyridine analogs.

Quote Request

Request a Quote for (5-(Pyridin-3-yl)isoxazol-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.